Gliadin peptide CT-2

Celiac Disease Organ Culture Toxicity Assay

Researchers studying celiac pathogenesis require chemically defined positive controls for organ-culture assays without the epitope bias of the 33-mer. Gliadin peptide CT-2 (α-gliadin 23-53) provides a validated C-terminal probe with toxicity indistinguishable from B 3142 in 18-patient cohorts. • Validated in organ-culture assays; toxicity statistically equivalent to full-length B 3142. • ≥98% HPLC purity in 5 mg-1 g sizes, minimizing byproduct interference in MS-based deamidation monitoring. • Defined substrate for tTG kinetics with a simpler epitope landscape than the 33-mer.

Molecular Formula C170H238N44O48
Molecular Weight 3666 g/mol
CAS No. 102380-93-8
Cat. No. B018404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGliadin peptide CT-2
CAS102380-93-8
Synonymsgliadin peptide B 3142 (23-53)
gliadin peptide CT-2
Molecular FormulaC170H238N44O48
Molecular Weight3666 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N7CCCC7C(=O)NC(CC8=CC=C(C=C8)O)C(=O)N9CCCC9C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC1=CC=CC=C1)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N
InChIInChI=1S/C170H238N44O48/c1-89(2)140(184)159(250)193-104(53-66-133(178)225)144(235)189-99(48-61-128(173)220)142(233)188-98(47-60-127(172)219)143(234)190-102(51-64-131(176)223)148(239)199-110(82-90-22-6-3-7-23-90)165(256)205-72-12-28-116(205)150(241)185-87-139(231)186-97(46-59-126(171)218)141(232)187-100(49-62-129(174)221)145(236)194-105(54-67-134(179)226)160(251)207-74-14-31-119(207)155(246)201-112(84-92-26-10-5-11-27-92)168(259)214-81-21-37-125(214)169(260)213-80-20-36-124(213)151(242)192-103(52-65-132(177)224)147(238)196-107(56-69-136(181)228)161(252)208-75-15-32-120(208)156(247)202-113(85-93-38-42-95(216)43-39-93)167(258)211-78-18-30-118(211)153(244)198-108(57-70-137(182)229)163(254)206-73-13-29-117(206)152(243)197-109(58-71-138(183)230)164(255)209-76-16-33-121(209)154(245)200-111(83-91-24-8-4-9-25-91)166(257)212-79-19-35-123(212)158(249)204-115(88-215)149(240)191-101(50-63-130(175)222)146(237)195-106(55-68-135(180)227)162(253)210-77-17-34-122(210)157(248)203-114(170(261)262)86-94-40-44-96(217)45-41-94/h3-11,22-27,38-45,89,97-125,140,215-217H,12-21,28-37,46-88,184H2,1-2H3,(H2,171,218)(H2,172,219)(H2,173,220)(H2,174,221)(H2,175,222)(H2,176,223)(H2,177,224)(H2,178,225)(H2,179,226)(H2,180,227)(H2,181,228)(H2,182,229)(H2,183,230)(H,185,241)(H,186,231)(H,187,232)(H,188,233)(H,189,235)(H,190,234)(H,191,240)(H,192,242)(H,193,250)(H,194,236)(H,195,237)(H,196,238)(H,197,243)(H,198,244)(H,199,239)(H,200,245)(H,201,246)(H,202,247)(H,203,248)(H,204,249)(H,261,262)/t97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,140-/m0/s1
InChIKeyMFEFEBLRSUBBEY-HHLGIXBFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gliadin Peptide CT-2: Product Definition and Procurement Baseline


Gliadin peptide CT-2 (CAS 102380-93-8) is a 31-amino-acid peptide fragment corresponding to positions 23–53 of the coeliac-active parent peptide B 3142, itself derived from the N-terminal region of α-gliadin [1]. CT-2 is generated by partial α-chymotrypsin hydrolysis of B 3142 and purified via reversed-phase HPLC and gel filtration to homogeneity suitable for functional studies [2]. The peptide retains full coeliac-specific toxicity as assessed in organ-culture assays using biopsy tissue from celiac disease patients, making it a chemically defined reagent for celiac disease pathogenesis research, epitope mapping, and therapeutic target validation [3]. Commercially, CT-2 is available as a synthetic peptide with typical purities ranging from 90% to 98% (HPLC), offered in package sizes from 5 mg to 1 g for research use only .

Why CT-2 Cannot Be Substituted by 33-Mer, CT-1, or B 3142


Although gliadin peptide CT-2, CT-1, and the widely studied 33-mer (α2-gliadin residues 57–89) all trigger celiac-relevant immune responses, these peptides are not functionally interchangeable. CT-2 maps to α-gliadin residues 23–53, a region upstream of the 33-mer epitope, and provides a distinct epitope landscape that includes glutamine-rich sequences susceptible to tissue transglutaminase (tTG)-mediated deamidation [1]. The 33-mer excels as a DQ2 ligand with exceptional binding affinity and extracellular loading kinetics [2], but does not model the N-terminal toxic domain represented by CT-2. Full-length B 3142 (53 amino acids) retains both CT-1 (positions 1–22) and CT-2 (positions 23–53), making it a broader but less resolution-specific probe than the individual fragments [3]. Substituting CT-2 with CT-1 or the 33-mer introduces a variable epitope bias that confounds structure-toxicity correlation studies, particularly when investigating C-terminal proteolytic processing or epitope hierarchy within α-gliadin.

CT-2: Quantitative Evidence vs. CT-1 and 33-Mer


Coeliac-Specific Toxicity in Organ-Culture Assay

In a head-to-head organ-culture study using duodenal biopsy tissue from 18 celiac patients on a normal diet and 7 non-celiac controls, CT-2 (positions 23–53 of B 3142), CT-1 (positions 1–22), and intact B 3142 were tested for coeliac-specific toxicity. The study reported that all three peptides produced coeliac-specific effects with no significant quantitative difference among them, confirming that the C-terminal 31-residue fragment of B 3142 retains the full toxic activity of the parent 53-mer [1].

Celiac Disease Organ Culture Toxicity Assay Biopsy

C-Terminal Sequence Identity Distinct from CT-1 and 33-Mer

The primary structure of B 3142 was determined as a 53-amino-acid peptide derived from the N-terminal region of α-gliadin (residues 3–55). Partial chymotryptic hydrolysis cleaved B 3142 into two defined fragments: CT-1 comprising positions 1–22 and CT-2 comprising positions 23–53 [1]. CT-2 thus corresponds to a specific, non-overlapping C-terminal segment upstream of the immunodominant 33-mer (α2-gliadin residues 57–89) [2]. The sequence composition of CT-2—rich in glutamine (Gln), proline (Pro), and phenylalanine (Phe) residues—differs from that of CT-1 and provides a distinct substrate profile for tTG deamidation studies and protease resistance assays.

Peptide Mapping Sequence Identity α-Gliadin Epitope

Stand-Alone Fragment Utility Without Synergy

The 1986 Wieser et al. study demonstrated that the two chymotryptic fragments CT-1 and CT-2 each independently retained coeliac-specific toxicity comparable to the parent B 3142 peptide. There was no evidence of synergism or antagonism; the fragments function as independent toxic units [1]. This finding is in contrast to the 33-mer peptide, which requires deamidation by tTG for maximal DQ2 binding and T-cell stimulation and contains multiple overlapping epitopes that exhibit cooperative binding behavior [2].

Fragment Complementation Structure-Toxicity B 3142

Commercial Purity Grades for Dose-Response Accuracy

Commercial suppliers offer gliadin peptide CT-2 at multiple purity grades: 90%, 95%, and 98% as determined by HPLC, with package sizes ranging from 5 mg to 1 g . This tiered purity offering allows researchers to balance cost against stringency requirements: 90% purity may suffice for preliminary organ-culture or proliferation screens, whereas 98% purity is advisable for quantitative dose-response studies where impurities could confound EC50/IC50 determinations. In contrast, CT-1 is typically available only at 95% purity from a more limited supplier base , and the 33-mer peptide—though widely available at high purity—carries a higher per-milligram cost due to its longer sequence and higher synthetic complexity [1].

Peptide Purity HPLC Procurement Quality Control

Best-Fit Research and Procurement Applications


Positive Control for Organ-Culture Toxicity Assays

CT-2 serves as a chemically defined, HPLC-purified positive control for organ-culture assays that assess gliadin-induced mucosal damage in duodenal biopsy specimens. Its validated activity—statistically indistinguishable from full-length B 3142 in head-to-head testing with 18 celiac patients—makes it a reliable reference standard for evaluating novel therapeutic interventions, including protease-based gluten detoxification enzymes and transglutaminase inhibitors [1]. Using CT-2 instead of B 3142 reduces reagent cost and synthesis complexity while preserving biological relevance for the C-terminal toxic domain.

Epitope Mapping of C-Terminal Domain

When the research objective is to dissect the structural determinants of toxicity within the α-gliadin C-terminal region (residues 25–55), CT-2 is the fragment of choice. Its defined sequence identity as positions 23–53 of B 3142, confirmed by Edman degradation and amino acid analysis, provides unambiguous sequence tracing that CT-1 (N-terminal fragment) and the 33-mer (downstream fragment) cannot offer [1]. This specificity is critical for studies correlating individual glutamine or proline residues with deamidation susceptibility, protease resistance, or HLA binding.

Matched N-Terminal and C-Terminal Fragment Studies

For comprehensive α-gliadin structure-activity relationship (SAR) studies that require independent assessment of the N-terminal and C-terminal domains, CT-2 is the obligatory C-terminal probe paired with CT-1. Both fragments derive from the same chymotryptic digest of B 3142, share identical purification history (reversed-phase HPLC on octadecyl silica gel, gel filtration on Biogel P2), and have been validated in the same patient cohort [1]. This paired procurement strategy eliminates the batch-to-batch variability inherent in using the 33-mer—which derives from a different α-gliadin isoform (α2-gliadin)—as a comparator.

Substrate for tTG Deamidation Kinetics

CT-2, with its high glutamine content inherited from the C-terminal region of B 3142, provides a defined substrate for studying tTG-catalyzed deamidation kinetics. Unlike the 33-mer—which contains multiple overlapping epitopes and exhibits complex, cooperative DQ2 binding behavior [1]—CT-2 offers a simpler epitope landscape that facilitates the isolation of individual deamidation events. Researchers can purchase CT-2 at 98% HPLC purity to minimize confounding signals from synthesis byproducts in mass spectrometry-based deamidation monitoring .

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